3-Fluoro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid
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Overview
Description
3-Fluoro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that features a pyrrolo[1,2-a]pyrimidine core with a fluorine atom at the 3-position and a carboxylic acid group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a fluorinated pyrimidine precursor. The reaction conditions often include the use of a base such as cesium carbonate in a solvent like dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
3-Fluoro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 3-Fluoro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may inhibit enzyme activity or alter receptor signaling pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester: This compound has a bromine atom instead of a fluorine atom and an ethyl ester group instead of a carboxylic acid group.
Indole Derivatives: Compounds with an indole nucleus share some structural similarities and biological activities with pyrrolo[1,2-a]pyrimidine derivatives.
Uniqueness: The presence of the fluorine atom in 3-Fluoro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound in drug design and development.
Properties
IUPAC Name |
3-fluoropyrrolo[1,2-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-5-3-10-7-2-1-6(8(12)13)11(7)4-5/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQRKANDWQNFAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(C=NC2=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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